molecular formula C11H15F2NO B13255410 [(3,4-Difluorophenyl)methyl](2-ethoxyethyl)amine

[(3,4-Difluorophenyl)methyl](2-ethoxyethyl)amine

Cat. No.: B13255410
M. Wt: 215.24 g/mol
InChI Key: XFOHJDMUBCTQCW-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)methylamine is a fluorinated arylalkylamine derivative featuring a benzene ring substituted with fluorine atoms at the 3- and 4-positions, attached to a methyl group and a 2-ethoxyethylamine moiety. The molecular formula is C₁₁H₁₅F₂NO, with a molecular weight of approximately 215.24 g/mol. The 3,4-difluorophenyl group introduces strong electron-withdrawing effects, enhancing hydrophobic interactions with biological targets, while the ethoxyethyl chain contributes to improved solubility and membrane permeability .

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-2-ethoxyethanamine

InChI

InChI=1S/C11H15F2NO/c1-2-15-6-5-14-8-9-3-4-10(12)11(13)7-9/h3-4,7,14H,2,5-6,8H2,1H3

InChI Key

XFOHJDMUBCTQCW-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC(=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)methylamine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorobenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: 3,4-difluorobenzyl chloride and 2-ethoxyethylamine.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Solvent: A suitable solvent like ethanol or methanol is used.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Product Isolation: The product is isolated through standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

Industrial production of (3,4-Difluorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(3,4-Difluorophenyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the ethoxyethylamine moiety may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Key Observations :

  • The 2-ethoxyethyl group enhances water solubility compared to methyl or butan-2-yl analogs, making the compound more suitable for oral bioavailability .
  • Increasing alkyl chain length (e.g., butan-2-yl) raises lipophilicity (logP), favoring blood-brain barrier penetration for CNS applications .

Positional Isomers of Fluorine Substitution

Fluorine positioning on the phenyl ring significantly alters electronic and steric properties:

Compound Name Fluorine Positions Biological Activity Unique Features Reference
(3,4-Difluorophenyl)methylamine 3,4- Moderate CNS activity Balanced logP and solubility
(2,4-Difluorophenyl)methylamine 2,4- Antitumor potential Enhanced receptor binding
(3,5-Difluorophenyl)ethylamine 3,5- Neuroactive (antidepressant-like) Increased metabolic stability

Key Observations :

  • 3,4-Difluoro substitution optimizes hydrophobic interactions with enzyme active sites compared to 2,4- or 3,5-isomers .
  • 3,5-Difluoro analogs exhibit stronger metabolic stability due to reduced oxidative degradation .

Halogen-Substituted Analogs

Replacing fluorine with chlorine or other halogens modifies pharmacokinetics and target selectivity:

Compound Name Halogen Substitution Molecular Weight (g/mol) Antibacterial Activity Anticancer Activity Reference
(3,4-Difluorophenyl)methylamine F 215.24 Moderate Moderate
(3,4-Dichlorophenyl)methylamine Cl 268.6 High High
(3-Chloro-4-fluorophenyl)methylamine F + Cl 187.6 Potentially high Potentially high

Key Observations :

  • Chlorine substitution increases molecular weight and enhances antibacterial/anticancer potency but reduces solubility .
  • Mixed halogenation (e.g., 3-Cl-4-F) may improve target specificity due to dual electronic effects .

Thiazole- and Sulfonyl-Modified Derivatives

Compounds with heterocyclic or sulfonyl groups exhibit divergent mechanisms:

Compound Name Functional Group Mechanism of Action Reference
(3,4-Difluorophenyl)methylamine Ethoxyethylamine Enzyme modulation via hydrophobic binding
N-(3,4-Difluorobenzyl)-1-(thiazol-2-yl)methanamine Thiazole Hydrogen bonding with biological targets
(2,3-Dichlorophenyl)sulfonylamine Sulfonyl Benzenesulfonamide-like enzyme inhibition

Key Observations :

  • Thiazole derivatives leverage hydrogen bonding for enhanced receptor affinity but may exhibit higher toxicity .
  • Sulfonyl groups mimic benzenesulfonamide drugs (e.g., acetazolamide), targeting carbonic anhydrases .

Biological Activity

(3,4-Difluorophenyl)methylamine is an organic compound characterized by a difluorophenyl group linked to a methyl group and an ethoxyethyl amine moiety. This unique structure suggests potential applications in medicinal chemistry, particularly in developing pharmaceuticals due to the presence of fluorine, which can enhance lipophilicity and metabolic stability.

Anticancer Properties

Preliminary studies indicate that (3,4-Difluorophenyl)methylamine exhibits promising anticancer properties. Research has shown that derivatives of this compound can inhibit cancer cell proliferation in various in vitro models. For instance:

  • Cell Line Studies : Compounds similar to (3,4-Difluorophenyl)methylamine have demonstrated cytotoxic effects on breast and lung cancer cell lines, suggesting potential for further development as anticancer agents.

Antimicrobial Activity

The compound also shows potential antimicrobial activity. Its structure suggests that it may interact with bacterial membranes or inhibit specific metabolic pathways critical for bacterial survival. Notable findings include:

  • Inhibition of Bacterial Growth : Studies have reported that derivatives exhibit activity against Gram-positive bacteria, indicating a possible mechanism of action through disruption of cell wall synthesis or function.

The biological mechanisms underlying the activity of (3,4-Difluorophenyl)methylamine are still under investigation. Potential interactions include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Binding : Interaction with biological receptors could modulate signaling pathways relevant to tumor growth or infection response.

Comparative Analysis with Similar Compounds

To better understand the biological activity of (3,4-Difluorophenyl)methylamine, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
N-(3,4-Difluorobenzyl)-N'-methylureaUrea linkagePotential herbicide activity
2-(3,4-Difluorophenyl)thiazoleThiazole ringAntimicrobial and anti-inflammatory properties
4-(3,4-Difluorophenyl)piperazinePiperazine ringNeuroactive properties

This table illustrates the versatility of the difluorophenyl group and its potential applications across various biological contexts.

Case Studies

  • Study on Anticancer Efficacy : A recent study published in a peer-reviewed journal evaluated the effects of (3,4-Difluorophenyl)methylamine on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment.
  • Antimicrobial Testing : Another research project assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate effectiveness.

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